
6-(Trifluoromethyl)quinoxaline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione is a chemical compound with the molecular formula C9H5F3N2O2 and a molecular weight of 230.15 g/mol . This compound is known for its unique structure, which includes a quinoxaline core substituted with a trifluoromethyl group at the 6-position and two keto groups at the 2 and 3 positions . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione typically involves the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with diethyl oxalate . The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is stirred overnight, and the progress is monitored using thin-layer chromatography (TLC) with a solvent system like ethyl acetate/petroleum ether (1:10) .
Industrial Production Methods
While specific industrial production methods for 6-trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
化学反应分析
Types of Reactions
6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoxaline derivatives with higher oxidation states.
Reduction: Dihydroquinoxaline derivatives with hydroxyl groups.
Substitution: Quinoxaline derivatives with different functional groups replacing the trifluoromethyl group.
科学研究应用
6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 6-trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of intracellular signaling pathways and the induction of specific biological effects.
相似化合物的比较
Similar Compounds
1,4-Dihydroquinoxaline-2,3-dione: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-Methyl-1,4-dihydroquinoxaline-2,3-dione: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
6-Chloro-1,4-dihydroquinoxaline-2,3-dione:
Uniqueness
6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications, particularly in drug discovery and material science.
属性
分子式 |
C9H3F3N2O2 |
|---|---|
分子量 |
228.13 g/mol |
IUPAC 名称 |
6-(trifluoromethyl)quinoxaline-2,3-dione |
InChI |
InChI=1S/C9H3F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)14-8(16)7(15)13-5/h1-3H |
InChI 键 |
SMZQGJSVTZTEIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=O)C(=O)N=C2C=C1C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12358153.png)
![N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B12358157.png)
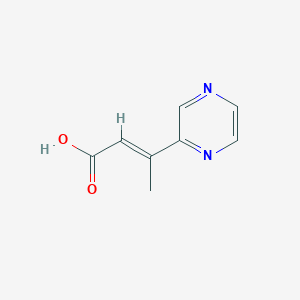

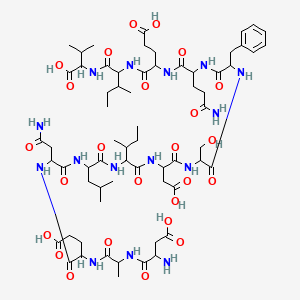
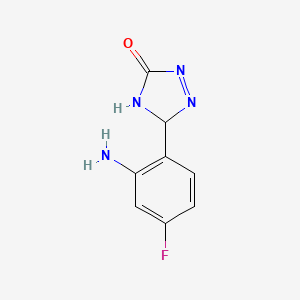
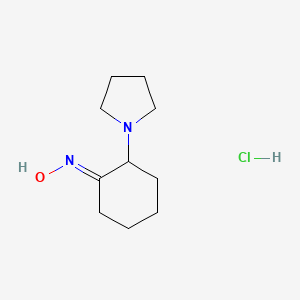
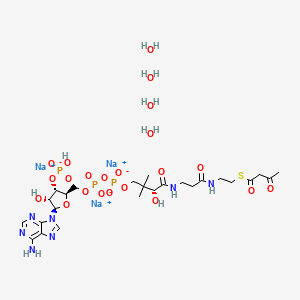

![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B12358223.png)
![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B12358226.png)


![[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12358232.png)
